tert-Butyl 4-{3-cyano-4-[(2-methoxyethyl)amino]phenyl}-1,2,3,6-tetrahydropyridine-1-carboxylate
Description
This compound is a tert-butoxycarbonyl (Boc)-protected tetrahydropyridine derivative featuring a 3-cyano-4-[(2-methoxyethyl)amino]phenyl substituent. The Boc group enhances stability during synthesis, while the cyano and methoxyethylamino moieties likely influence electronic properties and solubility.
Properties
Molecular Formula |
C20H27N3O3 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
tert-butyl 4-[3-cyano-4-(2-methoxyethylamino)phenyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C20H27N3O3/c1-20(2,3)26-19(24)23-10-7-15(8-11-23)16-5-6-18(17(13-16)14-21)22-9-12-25-4/h5-7,13,22H,8-12H2,1-4H3 |
InChI Key |
FWHSJBQZZVDFGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=C(C=C2)NCCOC)C#N |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reaction
A critical step in the synthesis is the palladium-catalyzed coupling of a triflate derivative of the tetrahydropyridine carboxylate with a boronate ester to introduce the substituted phenyl group. This method is adapted from a procedure involving 1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride as the catalyst and potassium acetate as the base in 1,4-dioxane solvent under an inert argon atmosphere.
Procedure Summary:
- The catalyst, base, and boronate ester are combined in a round-bottom flask and flushed with argon.
- The triflate substrate (tert-butyl 5-trifluoromethanesulfonyloxy-3,6-dihydro-2H-pyridine-1-carboxylate) dissolved in dioxane is added.
- The mixture is stirred at 80 °C for 16 hours.
- After reaction completion, the mixture is filtered to remove solids and concentrated.
- Purification by silica gel chromatography (5% ethyl acetate in hexanes) yields the desired product as a colorless oil.
- ^1H NMR (CDCl3, 400 MHz): signals corresponding to aromatic and aliphatic protons.
- LC-MS (ESI): m/z calculated for C18H28BNO4 = 310.2 (M+H), found 311.0.
This method is robust and yields the key intermediate with good efficiency.
Protection of Nitrogen with tert-Butyl Carbamate
The nitrogen atom in the tetrahydropyridine ring is protected as a tert-butyl carbamate to prevent unwanted side reactions during subsequent synthetic steps. This is achieved by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) at low temperature (0 °C).
| Parameter | Details |
|---|---|
| Substrate | 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (2.0 g, 13.5 mmol) |
| Catalyst | DMAP (0.02 g, 0.135 mmol) |
| Reagent | Di-tert-butyl dicarbonate (3.2 g, 14.8 mmol) |
| Solvent | THF (20 mL + 2 mL for reagent solution) |
| Temperature | 0 °C |
| Time | 2 hours |
| Workup | Extraction with ethyl acetate, washing with citric acid aqueous, water, and brine |
The product, tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate, is obtained after purification.
Amination with 2-Methoxyethylamine
Summary Table of Preparation Steps
Analytical and Characterization Data
- Nuclear Magnetic Resonance (NMR): ^1H NMR spectra confirm the presence of aromatic protons, methoxyethyl group, and tert-butyl carbamate signals.
- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) confirms molecular ion peaks consistent with the desired molecular weight.
- Thin-Layer Chromatography (TLC): Used for monitoring reaction progress with UV visualization.
- Purification: Silica gel chromatography with ethyl acetate/hexanes mixtures is standard.
Research Findings and Perspectives
The preparation of tert-Butyl 4-{3-cyano-4-[(2-methoxyethyl)amino]phenyl}-1,2,3,6-tetrahydropyridine-1-carboxylate is well-documented in recent patent literature and peer-reviewed synthetic protocols. The use of palladium-catalyzed coupling provides a versatile and efficient route to complex substituted tetrahydropyridines, while Boc protection and amination steps are classical and reliable organic transformations.
The synthetic accessibility score for this compound is moderate (~4.13), indicating a feasible synthetic route for research and development purposes. The compound exhibits good solubility and stability profiles suitable for pharmaceutical research applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-{3-cyano-4-[(2-methoxyethyl)amino]phenyl}-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium cyanide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
tert-Butyl 4-{3-cyano-4-[(2-methoxyethyl)amino]phenyl}-1,2,3,6-tetrahydropyridine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-{3-cyano-4-[(2-methoxyethyl)amino]phenyl}-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Structural Analogues with High Similarity
Key analogues are listed below, with similarity indices derived from structural and functional group alignment (Table 1):
| Compound Name | CAS Number | Molecular Formula | Similarity Index | Key Features |
|---|---|---|---|---|
| tert-Butyl 4-((2-methoxyethyl)amino)piperidine-1-carboxylate | 144688-69-7 | C14H26N2O3 | 0.79 | Piperidine core; lacks phenyl-cyano group |
| tert-Butyl 5,6-dihydropyridine-1(2H)-carboxylate | 1807939-98-5 | C10H17NO2 | 0.90 | Simplified dihydropyridine core; no aromatic substituents |
| tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate | Not provided | C17H20F3NO2 | 0.85* | Trifluoromethylphenyl substituent; similar Boc-protected tetrahydropyridine |
| tert-Butyl 3-propoxypyrrolidine-1-carboxylate | 1175835-99-0 | C13H23NO3 | 0.77 | Pyrrolidine core; propoxy group instead of methoxyethylamino |
Table 1: Structural analogues and their key features. Similarity indices sourced from cheminformatics databases .
2.3. Spectroscopic and Physicochemical Properties
- NMR Data: The phenyl-cyano moiety in the target compound would produce distinct aromatic proton signals (δ 7.2–7.8 ppm) and a sharp cyano carbon peak (δ ~115 ppm in $^{13}\text{C}$-NMR), contrasting with the trifluoromethyl group’s $^{19}\text{F}$-NMR signature in its analogue .
- Solubility: The methoxyethylamino group improves aqueous solubility (~2.5 mg/mL predicted) compared to the lipophilic trifluoromethylphenyl analogue (~0.3 mg/mL) .
2.5. Industrial and Regulatory Context
- Toxics Release Inventory (TRI): No direct data exists for the target compound. However, revisions to TRI entries for zinc, lead, and manganese compounds highlight the importance of accurate reporting for structurally complex molecules .
Biological Activity
tert-Butyl 4-{3-cyano-4-[(2-methoxyethyl)amino]phenyl}-1,2,3,6-tetrahydropyridine-1-carboxylate is a complex organic compound with potential biological activities. This article aims to explore its biological activity through various studies and findings, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound's structure is characterized by a tetrahydropyridine ring with a tert-butyl ester and a cyano group attached to a phenyl moiety. The molecular formula is , and it has a molecular weight of approximately 342.39 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The tetrahydropyridine structure allows for binding to neurotransmitter receptors, potentially influencing neurotransmission and exhibiting neuroprotective effects.
- Enzyme Interaction : The presence of the cyano group may enhance the compound's ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in metabolic disorders.
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydropyridine compounds exhibit significant anticancer properties. For example:
- In vitro Studies : Compounds similar to tert-butyl 4-{3-cyano-4-[(2-methoxyethyl)amino]phenyl}-1,2,3,6-tetrahydropyridine have shown cytotoxic effects against various cancer cell lines. One study reported an IC50 value of 27.3 μM against the T47D breast cancer cell line, suggesting potential for further development as an anticancer agent .
Neuroprotective Effects
Research suggests that compounds with similar structures can exert neuroprotective effects:
- Mechanism : The interaction with neurotransmitter receptors may help in mitigating oxidative stress and inflammation in neuronal tissues. This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antimicrobial Activity
Tetrahydropyridine derivatives have also been studied for their antimicrobial properties:
- Efficacy : In vitro tests have demonstrated that these compounds can inhibit the growth of various pathogenic bacteria and fungi. This activity is often attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes .
Study on Anticancer Properties
A notable case study investigated a series of tetrahydropyridine derivatives for their anticancer activity. The results indicated that modifications in the side chains significantly influenced cytotoxicity against cancer cell lines. Specifically, compounds with cyano groups exhibited enhanced activity compared to their non-cyano counterparts.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 | 6.2 |
| Compound B | T47D | 27.3 |
| Compound C | MCF-7 | 43.4 |
This table summarizes the efficacy of selected compounds derived from similar structural frameworks.
Neuroprotective Study
Another study focused on the neuroprotective potential of tetrahydropyridine derivatives. The results suggested that these compounds could reduce neuronal apoptosis in models of oxidative stress by modulating intracellular signaling pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
